molecular formula C6H10N4O B1373527 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1232838-10-6

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B1373527
CAS No.: 1232838-10-6
M. Wt: 154.17 g/mol
InChI Key: JUCOMRQLXCJQTF-UHFFFAOYSA-N
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Description

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, with the signal word “Danger”. Hazard statements include H314 . Precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

Aminopyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Biochemical Analysis

Biochemical Properties

3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the activity of key signaling molecules such as protein kinases and transcription factors . This modulation leads to changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide has been found to alter metabolic pathways, leading to changes in the levels of critical metabolites and energy production .

Molecular Mechanism

At the molecular level, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

The effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of inactive by-products. In in vitro and in vivo studies, the long-term effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide on cellular function have been observed, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular function and promote cell survival . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on cellular and tissue function .

Metabolic Pathways

3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP, NADH, and reactive oxygen species . These changes can have significant implications for cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as ABC transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, phosphorylation of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole-4-carboxamide
  • 3,5-dimethyl-1H-pyrazole-4-amine
  • 5-amino-1,3-dimethylpyrazole

Uniqueness

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxamide groups, along with the dimethyl substitution, makes it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4(6(11)8-2)5(7)10-9-3/h1-2H3,(H,8,11)(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCOMRQLXCJQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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